molecular formula C7H12N4O B1464675 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1249510-08-4

2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No. B1464675
CAS RN: 1249510-08-4
M. Wt: 168.2 g/mol
InChI Key: VBDUKNRDDGJJLR-UHFFFAOYSA-N
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Description

“2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles have become versatile antifungals to treat fungal infections in human healthcare and to control phytopathogenic fungi in agriculture .


Synthesis Analysis

The synthesis of this compound involves the construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .


Chemical Reactions Analysis

Triazoles show moderate to significant antifungal activity against various fungi and oomycetes in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 160.18 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. The exact mass is 160.074896272 g/mol .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of 1,2,4-triazole, which includes structures akin to 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine, demonstrate a broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds are synthesized with the aim of enhancing the efficacy and safety of therapeutic agents. For instance, a study on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine showcases its potential in the development of new drugs with antifungal activity, highlighting the significance of triazole derivatives in medical and veterinary pharmaceuticals. The study focused on mutagenic effects and predicted carcinogenicity, laying the groundwork for further research into dosage forms for treating fungal skin pathologies (Bushuieva et al., 2022).

Anticancer and Antioxidant Properties

Compounds structurally related to this compound have been explored for their anticancer and antioxidant capabilities. For instance, new 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant metal chelating effects, indicative of their potential as antioxidants (Kol et al., 2016).

DNA Interaction and Photodynamic Therapy Applications

The interaction of 1,2,4-triazole derivatives with DNA has been investigated, particularly for their application in photodynamic therapy. A study on novel peripherally tetra 4-(3-methyl-4-(3-morpholinopropyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) substituted water-soluble Zn(II) and Cu(II) phthalocyanines revealed their binding to CT-DNA. These compounds exhibited photo-cleavage activities in the presence of oxidizing agents, suggesting their utility in anticancer photodynamic therapy (Demirbaş et al., 2019).

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of 1,2,4-triazole derivatives have been a focus of research, aiming to discover novel biologically active compounds. A study detailed the synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid, leading to the formation of bis-heterocyclic systems with potential biological activity (Dyusebaeva et al., 2015).

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUKNRDDGJJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

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